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Compound of Interest

Compound Name: Tivantinib

Cat. No.: B1684700 Get Quote

Introduction

Tivantinib (also known as ARQ 197) is an orally bioavailable, selective, small-molecule

inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase also known as hepatocyte

growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is frequently dysregulated in

various human cancers, playing a key role in tumor cell proliferation, survival, invasion, and

metastasis.[1][3] Tivantinib functions through a non-ATP-competitive mechanism, binding to

the inactive form of the c-Met kinase and stabilizing it, which prevents downstream signaling.[4]

[5]

Interestingly, further research has revealed that Tivantinib's cytotoxic effects may not be solely

due to c-Met inhibition. Evidence suggests it also acts as a microtubule-disrupting agent,

leading to a G2/M phase cell cycle arrest and apoptosis, similar to vinca alkaloids.[6][7][8] This

dual mechanism makes Tivantinib a subject of significant interest in cancer research.

Additionally, some studies have shown that Tivantinib can inhibit the VEGF signaling pathway.

[9]

These application notes provide comprehensive protocols for the preparation and use of

Tivantinib in in vitro cell culture experiments, ensuring reproducibility and accuracy for

researchers in oncology and drug development.
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Proper dissolution is the first critical step for in vitro studies. Tivantinib powder is most

effectively dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock

solution. Its solubility in aqueous solutions is very low.

Table 1: Physicochemical Properties of Tivantinib

Property Value

Molecular Formula C₂₃H₁₉N₃O₂

Molecular Weight 369.42 g/mol

| CAS Number | 905854-02-6 |

Table 2: Solubility of Tivantinib

Solvent Solubility Notes

DMSO

≥ 18.47 mg/mL to 100
mg/mL (≥ 50 mM to 270
mM)[2][10]

The recommended solvent
for creating high-
concentration stock
solutions. Use of fresh,
anhydrous DMSO is
advised as moisture can
reduce solubility.[5]
Sonication or gentle
warming (37°C) may be
required for complete
dissolution at higher
concentrations.[2][10]

Ethanol ~35-74 mg/mL[5]
Less commonly used for stock

preparation than DMSO.

| Water | Insoluble[5] | Not a suitable solvent for primary stock solutions. |
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Tivantinib exerts its anti-tumor activity primarily through two recognized mechanisms:

inhibition of the c-MET signaling cascade and disruption of microtubule dynamics.

Inhibition of the HGF/c-MET Signaling Pathway
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and

autophosphorylates, activating several downstream pro-survival and proliferative signaling

pathways, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[4][11] Tivantinib locks c-

MET in its inactive conformation, blocking this entire cascade.[4]
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Caption: Tivantinib's dual mechanism of action.
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Microtubule Disruption
Separate from its effects on c-MET, Tivantinib has been shown to inhibit tubulin polymerization

in a dose-dependent manner.[6] This disruption of microtubule formation leads to a block in the

G2/M phase of the cell cycle, ultimately triggering caspase-dependent apoptosis.[8][11] This

activity is observed in cancer cells with and without c-MET addiction.[12]

Protocols for Solution Preparation
Safety Precaution: Tivantinib is a potent cytotoxic agent. Standard laboratory personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at

all times. All handling of the powder and concentrated DMSO stock should be performed in a

chemical fume hood or a biological safety cabinet.

Protocol 1: Preparation of a 10 mM Tivantinib Stock
Solution
This protocol describes the standard method for preparing a highly concentrated stock solution

in DMSO.

Materials:

Tivantinib powder (MW: 369.42 g/mol )

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

Calibrated analytical balance

Calibrated micropipettes and sterile tips

Vortex mixer and/or sonicator

Procedure:

Calculation: Determine the mass of Tivantinib powder required to prepare the desired

volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * 0.001 L/mL *
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Volume (mL) * 369.42 g/mol

Table 3: Quick Calculation for 10 mM Tivantinib Stock

Final Volume Mass of Tivantinib Required

1 mL 3.69 mg

2 mL 7.39 mg

| 5 mL | 18.47 mg |

Weighing: Carefully weigh the calculated mass of Tivantinib powder and place it into a

sterile, appropriately sized microcentrifuge tube.

Dissolution: Add the corresponding volume of sterile DMSO to the tube.

Mixing: Securely cap the tube and vortex thoroughly for 2-3 minutes. If the compound does

not fully dissolve, place the tube in a 37°C water bath for 10 minutes or use an ultrasonic

bath for a few minutes until the solution is clear.[2][10]

Verification: Visually inspect the solution against a light source to ensure that no solid

particulates remain.

Protocol 2: Preparation of Working Solutions for Cell
Culture
Working solutions are prepared by diluting the 10 mM DMSO stock solution into a complete cell

culture medium immediately before use.

Procedure:

Thaw Stock: Thaw an aliquot of the 10 mM Tivantinib stock solution at room temperature.

Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to

achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 5

µM).
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DMSO Control: It is critical to maintain a consistent final concentration of DMSO across all

experimental conditions, including the "vehicle control" wells. The final DMSO concentration

should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[13][14]

Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately.

Do not store diluted aqueous solutions.[14]

Protocol 3: Long-Term Storage of Stock Solutions
Proper storage is essential to maintain the stability and activity of Tivantinib.

Procedure:

Aliquoting: Immediately after preparation, dispense the 10 mM stock solution into single-use

aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw

cycles which can degrade the compound.

Storage: Store the aliquots protected from light.

Table 4: Storage and Stability of Tivantinib Stock Solutions

Solvent Storage Temperature Reported Stability

DMSO -20°C
1 month to several
months[2][5]

| DMSO | -80°C | 1 to 2 years[5][15] |

Application in Cell-Based Assays
Tivantinib has demonstrated cytotoxic activity against a wide range of cancer cell lines. The

effective concentration can vary significantly depending on the cell type and its dependence on

the c-MET pathway.

Table 5: Reported In Vitro IC₅₀ Values of Tivantinib in Cancer Cell Lines
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Cell Line Cancer Type IC₅₀ Value (approx.)

A549 Lung Cancer 0.38 - 0.59 µM[5][15]

NCI-H441 Lung Cancer 0.29 - 0.3 µM[5][15]

DBTRG Glioblastoma 0.45 µM[5]

HT29 Colon Cancer
~10 µM (inhibits c-Met

phosphorylation)[5]

MKN-45 Gastric Cancer 0.58 µM[15]

Huh7 Hepatocellular Carcinoma 9.9 nM[8]

| Hep3B | Hepatocellular Carcinoma | 448 nM[8] |

Example Protocol: Cell Viability Assay
This protocol provides a general workflow for assessing the effect of Tivantinib on cell viability

using a reagent-based assay like MTS or CellTiter-Glo.

Materials:

Cancer cell line of interest

Complete culture medium

96-well clear or opaque-walled cell culture plates

Tivantinib working solutions

Cell viability assay reagent (e.g., CellTiter-Glo®, Promega)

Multimode plate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-

5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Treatment: The following day, carefully remove the medium and replace it with fresh medium

containing the serially diluted concentrations of Tivantinib. Include a vehicle-only (DMSO)

control.

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6][7]

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

Measurement: After a short incubation with the reagent, measure the signal (luminescence

or absorbance) using a plate reader.

Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell

viability at each Tivantinib concentration and calculate the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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